
4,4'-(Cyclohexylmethylene)bis(2-methylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) is an organic compound with the molecular formula C20H24O2. It is a bisphenol derivative where two 2-methylphenol (o-cresol) units are linked by a cyclohexylmethylene bridge. This compound is known for its applications in polymer chemistry and material science due to its structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Cyclohexylmethylene)bis(2-methylphenol) typically involves the condensation reaction of cyclohexanone with 2-methylphenol in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: Cyclohexanone and 2-methylphenol.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Conditions: The reaction is carried out under reflux conditions to facilitate the condensation process.
The reaction mechanism involves the formation of a carbocation intermediate from cyclohexanone, which then reacts with 2-methylphenol to form the desired bisphenol product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Cyclohexylmethylene)bis(2-methylphenol) follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors to handle bulk quantities of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Purification: The product is purified through crystallization or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of cyclohexylmethyl derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
科学研究应用
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Material Science: Employed in the development of high-performance materials due to its thermal stability and mechanical properties.
Biological Studies: Investigated for its potential antioxidant properties.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of 4,4’-(Cyclohexylmethylene)bis(2-methylphenol) primarily involves its interaction with other chemical species through its phenolic groups. These groups can participate in hydrogen bonding, electron donation, and radical scavenging activities. The molecular targets include reactive oxygen species (ROS) and other electrophilic agents, making it a potential antioxidant.
相似化合物的比较
Similar Compounds
Bisphenol A: Another bisphenol derivative with two phenol units linked by a methylene bridge.
Bisphenol F: Similar structure but with a different bridging group (methane instead of cyclohexylmethylene).
Bisphenol S: Contains a sulfone bridge instead of a methylene bridge.
Uniqueness
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) is unique due to its cyclohexylmethylene bridge, which imparts distinct structural and chemical properties compared to other bisphenols. This unique structure enhances its thermal stability and mechanical strength, making it suitable for high-performance material applications.
属性
CAS 编号 |
92459-52-4 |
|---|---|
分子式 |
C21H26O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
4-[cyclohexyl-(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C21H26O2/c1-14-12-17(8-10-19(14)22)21(16-6-4-3-5-7-16)18-9-11-20(23)15(2)13-18/h8-13,16,21-23H,3-7H2,1-2H3 |
InChI 键 |
YDFAVKAVEXBQAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C2CCCCC2)C3=CC(=C(C=C3)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
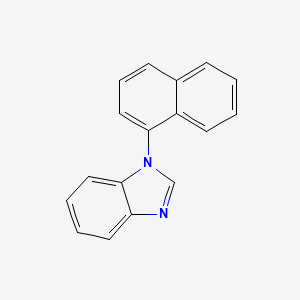
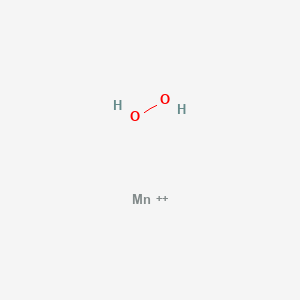

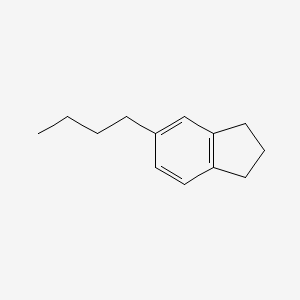
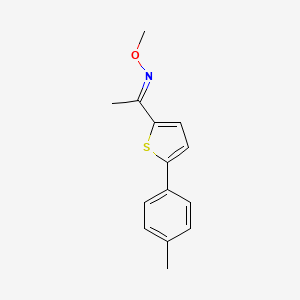
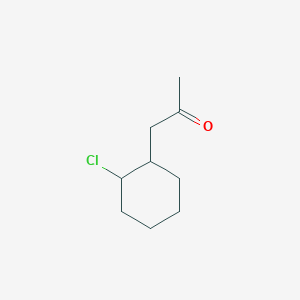
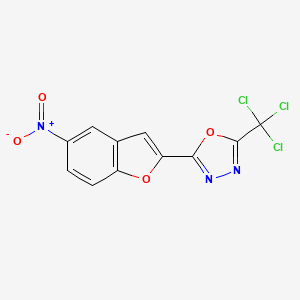
![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)
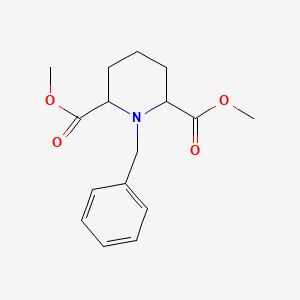
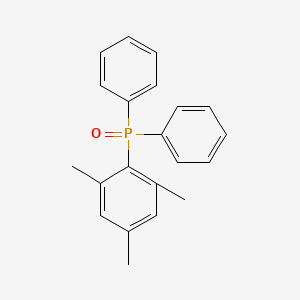
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
